![molecular formula C18H15N5O B12894163 N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide CAS No. 821004-33-5](/img/structure/B12894163.png)
N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an imidazo[4,5-c]pyrazole core, which is a fused ring system containing both imidazole and pyrazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide typically involves multiple steps:
Formation of the Imidazo[4,5-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diketones and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and reaction condition optimization to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyrazole Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with the benzamide moiety but different core structures.
Uniqueness
N-(6-Benzyl-1,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide is unique due to its specific combination of the imidazo[4,5-c]pyrazole core and benzamide moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
821004-33-5 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(6-benzyl-2H-imidazo[4,5-c]pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C18H15N5O/c24-18(14-9-5-2-6-10-14)20-16-15-17(22-21-16)23(12-19-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,21,22,24) |
InChI Key |
AMNPMHIFVVKTQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(NN=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

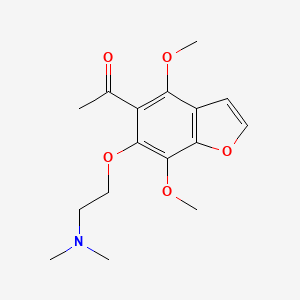
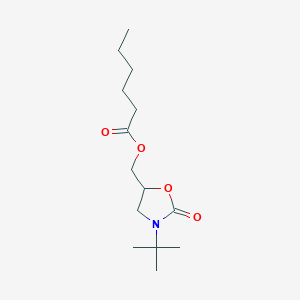
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
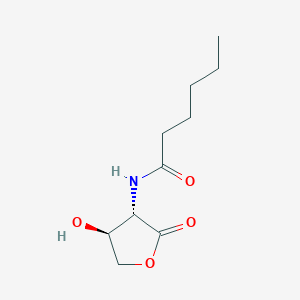
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
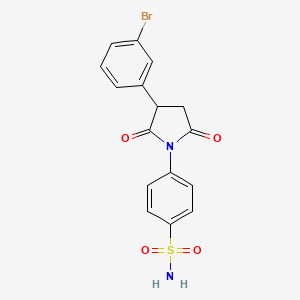

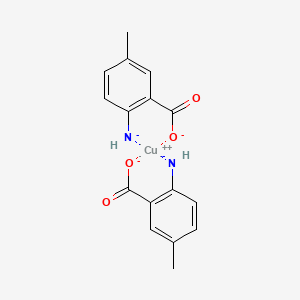


![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B12894145.png)
![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
